molecular formula C10H14BrNO3S B2580535 4-bromo-3-methoxy-N-propylbenzenesulfonamide CAS No. 873588-79-5

4-bromo-3-methoxy-N-propylbenzenesulfonamide

Cat. No. B2580535
CAS RN: 873588-79-5
M. Wt: 308.19
InChI Key: VEQBIKKTOWJNTF-UHFFFAOYSA-N
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Description

4-bromo-3-methoxy-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C11H14BrNO2. It has an average mass of 272.138 Da and a monoisotopic mass of 271.020782 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several key features. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 349.1±32.0 °C at 760 mmHg, and a flash point of 164.9±25.1 °C. It also has a molar refractivity of 63.5±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 203.0±3.0 cm3 .

Scientific Research Applications

Photodynamic Therapy Applications

Studies have shown that zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit promising properties for photodynamic therapy (PDT). These compounds demonstrate high singlet oxygen quantum yields and good fluorescence properties, making them potent Type II photosensitizers for cancer treatment. The enhanced photophysical and photochemical properties of these phthalocyanine compounds indicate their significant potential in PDT, offering an alternative therapy for cancer treatment due to their adequate fluorescence, singlet oxygen production, and photostability (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).

Enzyme Inhibition Studies

N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their enzyme inhibition potential. These compounds have shown significant inhibitory effects against acetylcholinesterase (AChE) and α-glucosidase, with certain derivatives exhibiting excellent potential. Such activities suggest their relevance in addressing diseases associated with enzyme dysfunction, such as Alzheimer's disease and diabetes (Riaz, 2020).

Material Science and Analytical Applications

Research into the solvolytic nucleophilic substitution of methoxyl-substituted alkyl arenesulfonates has provided insights into the mechanisms of action for compounds bearing similar functional groups. Such studies contribute to our understanding of chemical reactivity and can aid in the development of new materials or analytical methods (Winstein, Allred, Heck, & Glick, 1958).

Additionally, derivatives of benzenesulfonamides have been utilized in the synthesis of functionalized alkoxyamine initiators, demonstrating their applicability in the generation of block copolymers. This indicates their potential use in the field of polymer science for creating materials with specific properties (Miura, Hirota, Moto, & Yamada, 1999).

Safety and Hazards

The safety data sheet (SDS) for 4-bromo-3-methoxy-N-propylbenzenesulfonamide can be found online . It provides information on the potential hazards of the compound, as well as guidelines for safe handling and storage.

properties

IUPAC Name

4-bromo-3-methoxy-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQBIKKTOWJNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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